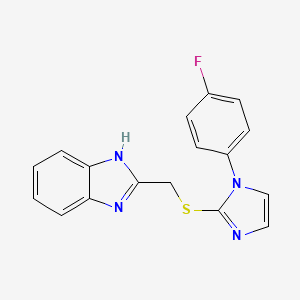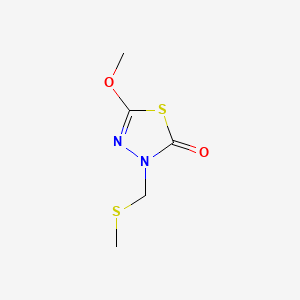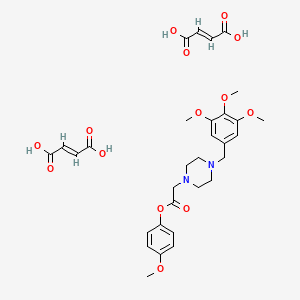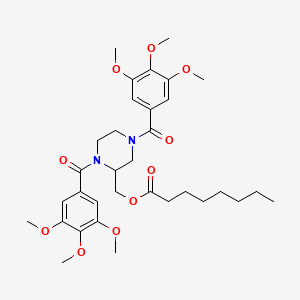
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is a complex organic compound that features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an octanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then substituted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with octanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbents.
Wirkmechanismus
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate involves its interaction with specific molecular targets. The compound’s trimethoxybenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of blood pressure or the inhibition of pain signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the piperazine ring and octanoate ester.
3,4,5-Trimethoxybenzoic acid: Similar in structure but lacks the piperazine ring and ester functionality.
Uniqueness
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is unique due to its combination of a piperazine ring, multiple trimethoxybenzoyl groups, and an octanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
129229-91-0 |
|---|---|
Molekularformel |
C33H46N2O10 |
Molekulargewicht |
630.7 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl octanoate |
InChI |
InChI=1S/C33H46N2O10/c1-8-9-10-11-12-13-29(36)45-21-24-20-34(32(37)22-16-25(39-2)30(43-6)26(17-22)40-3)14-15-35(24)33(38)23-18-27(41-4)31(44-7)28(19-23)42-5/h16-19,24H,8-15,20-21H2,1-7H3 |
InChI-Schlüssel |
HRAVCYOABUOCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
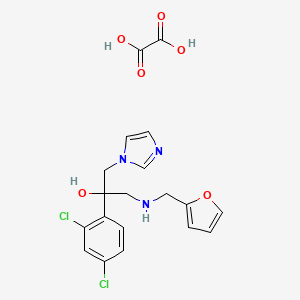


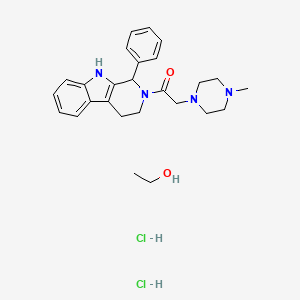

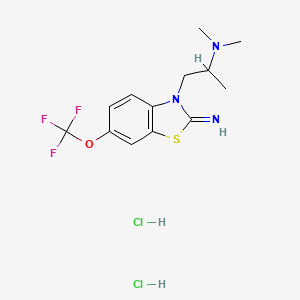

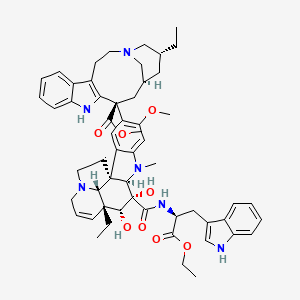
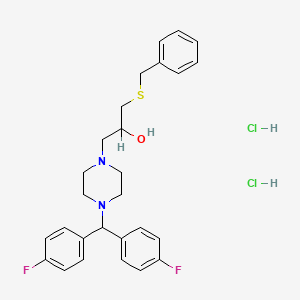
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
